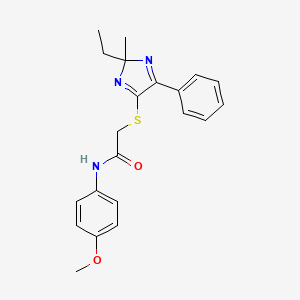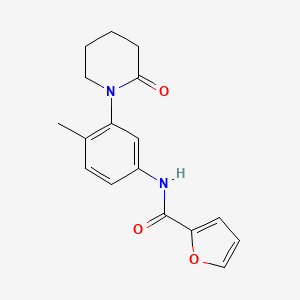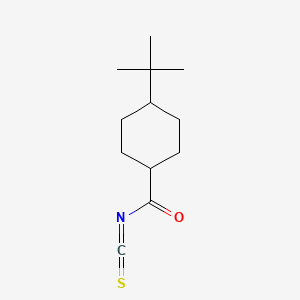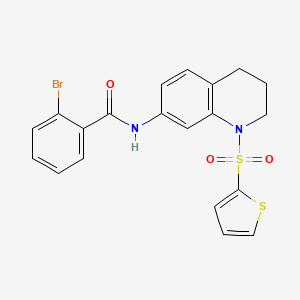![molecular formula C21H26N4O4S B2838091 Ethyl 1-((6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)(3-methoxyphenyl)methyl)piperidine-4-carboxylate CAS No. 851969-55-6](/img/structure/B2838091.png)
Ethyl 1-((6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)(3-methoxyphenyl)methyl)piperidine-4-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 1-((6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)(3-methoxyphenyl)methyl)piperidine-4-carboxylate is a chemical compound with the molecular formula C21H26N4O4S . It has an average mass of 430.521 Da .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature . A series of novel triazole-pyrimidine-based compounds were designed, synthesized, and characterized by mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis .Molecular Structure Analysis
The molecular structure of this compound can be determined using various spectroscopic techniques, including mass spectrometry, 1H NMR, 13C NMR, and X-ray diffraction analysis .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound can be inferred from its molecular formula C21H26N4O4S . It has an average mass of 430.521 Da .Aplicaciones Científicas De Investigación
Antimicrobial Applications
Ethyl 1-((6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)(3-methoxyphenyl)methyl)piperidine-4-carboxylate and its derivatives have been studied for their antimicrobial properties. A 2013 study by El‐Kazak and Ibrahim synthesized a series of polynuclear pyrido[1',2':2,3][1,2,4]triazolo[1,5-c]quinazolines and thiazolo[3',2':2,3][1,2,4]triazolo[1,5-a]pyridines starting from similar compounds. These synthesized compounds demonstrated antimicrobial activity (El‐Kazak & Ibrahim, 2013). Similarly, a 2016 study by Suresh, Lavanya, and Rao explored the synthesis of new thiazolo-[3′,2′:2,3][1,2,4]triazolo[1,5-a]pyridine-9-carbonitrile derivatives, revealing significant antimicrobial activity against various microorganisms (Suresh, Lavanya, & Rao, 2016).
Synthesis and Characterization
The synthesis and structural characterization of compounds related to Ethyl 1-((6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)(3-methoxyphenyl)methyl)piperidine-4-carboxylate have been a focus of several studies. For instance, Bektaş et al. (2007) synthesized novel 1,2,4-triazole derivatives from reactions involving various ester ethoxycarbonylhydrazones, yielding compounds with potential antimicrobial properties (Bektaş et al., 2007). Furthermore, a 2012 study by Fandaklı et al. explored the synthesis and antimicrobial activity evaluation of new 1,2,4-triazol-3-one derivatives, emphasizing the importance of structural variations for biological activity (Fandaklı et al., 2012).
Pharmacological Potential
Several studies have also investigated the pharmacological potential of compounds similar to Ethyl 1-((6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)(3-methoxyphenyl)methyl)piperidine-4-carboxylate. Watanabe et al. (1992) synthesized bicyclic 1,2,4-triazol-3(2H)-one and 1,3,5-triazine-2,4(3H)-dione derivatives, testing them for 5-HT2 and alpha 1 receptor antagonist activity, a key area in psychiatric medication research (Watanabe et al., 1992). Additionally, Bayomi et al. (1999) synthesized a series of 1,2,4-triazolol[1,5-alpha]pyrimidines, examining their potential as antihypertensive agents (Bayomi et al., 1999).
Mecanismo De Acción
Target of Action
The primary targets of this compound are ATF4 and NF-kB proteins . These proteins play a crucial role in the regulation of neuroprotection and anti-neuroinflammatory responses .
Mode of Action
The compound interacts with its targets, ATF4 and NF-kB proteins, through favorable interactions with active residues . This interaction leads to the inhibition of ER stress, apoptosis, and the NF-kB inflammatory pathway .
Biochemical Pathways
The compound affects the ER stress pathway , the apoptosis pathway , and the NF-kB inflammatory pathway . The downstream effects include the reduction of ER stress, prevention of apoptosis, and inhibition of inflammation .
Pharmacokinetics
Similar compounds with a thiazole ring are known to be slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents . These properties can impact the bioavailability of the compound.
Result of Action
The compound exhibits promising neuroprotective and anti-inflammatory properties . It shows significant anti-neuroinflammatory properties through the inhibition of nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in LPS-stimulated human microglia cells . It also exhibits promising neuroprotective activity by reducing the expression of the endoplasmic reticulum (ER) chaperone, BIP, and the apoptosis marker cleaved caspase-3 in human neuronal cells .
Action Environment
The action, efficacy, and stability of the compound can be influenced by various environmental factors. For instance, the activation barrier of similar compounds can be overcome under reaction conditions such as heating . .
Propiedades
IUPAC Name |
ethyl 1-[(6-hydroxy-2-methyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)-(3-methoxyphenyl)methyl]piperidine-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N4O4S/c1-4-29-20(27)14-8-10-24(11-9-14)17(15-6-5-7-16(12-15)28-3)18-19(26)25-21(30-18)22-13(2)23-25/h5-7,12,14,17,26H,4,8-11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHMRAHUYBJDWCL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCN(CC1)C(C2=CC(=CC=C2)OC)C3=C(N4C(=NC(=N4)C)S3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-{[4-(trifluoromethyl)anilino]methylene}-2-benzofuran-1(3H)-one](/img/structure/B2838011.png)







![N-[2-(4-methoxyphenyl)-7-methylimidazo[1,2-a]pyridin-3-yl]-2-naphthalen-1-ylacetamide](/img/structure/B2838027.png)
![2-[(4-Methoxyphenyl)sulfonyl-methylamino]acetic acid](/img/structure/B2838028.png)
![N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methylphenyl)-2-(3-methylphenyl)acetamide](/img/structure/B2838030.png)
![(E)-N-(4-chlorophenyl)-2-cyano-3-[1-(4-fluorophenyl)-2,5-dimethylpyrrol-3-yl]prop-2-enamide](/img/structure/B2838031.png)